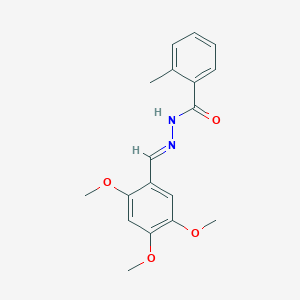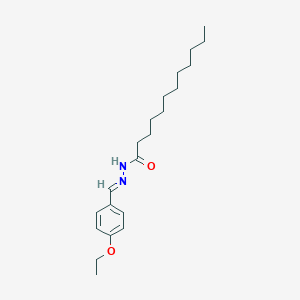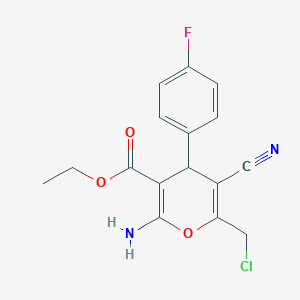![molecular formula C25H20Cl2N4O2 B448761 N'~3~-{(E)-1-[2-(BENZYLOXY)PHENYL]METHYLIDENE}-1-(2,4-DICHLOROBENZYL)-1H-PYRAZOLE-3-CARBOHYDRAZIDE](/img/structure/B448761.png)
N'~3~-{(E)-1-[2-(BENZYLOXY)PHENYL]METHYLIDENE}-1-(2,4-DICHLOROBENZYL)-1H-PYRAZOLE-3-CARBOHYDRAZIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-[2-(benzyloxy)benzylidene]-1-(2,4-dichlorobenzyl)-1H-pyrazole-3-carbohydrazide is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a pyrazole core, which is a five-membered ring containing three carbon atoms and two adjacent nitrogen atoms. The presence of benzyloxy and dichlorobenzyl groups adds to its chemical diversity and potential reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-(benzyloxy)benzylidene]-1-(2,4-dichlorobenzyl)-1H-pyrazole-3-carbohydrazide typically involves multiple steps:
Formation of the Pyrazole Core: The initial step often involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones or α,β-unsaturated carbonyl compounds to form the pyrazole ring.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via nucleophilic substitution reactions, where a benzyl alcohol derivative reacts with a suitable leaving group on the pyrazole ring.
Formation of the Benzylidene Moiety: The benzylidene group is typically introduced through a condensation reaction between the pyrazole derivative and benzaldehyde or its derivatives.
Attachment of the Dichlorobenzyl Group: The dichlorobenzyl group can be introduced via a nucleophilic substitution reaction, where a dichlorobenzyl halide reacts with a nucleophilic site on the pyrazole ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions, as well as the development of continuous flow processes to enhance scalability.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzaldehyde derivatives.
Reduction: Reduction reactions can target the benzylidene moiety, converting it to a benzyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: Benzyl derivatives.
Substitution: Various substituted pyrazole derivatives, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, N’-[2-(benzyloxy)benzylidene]-1-(2,4-dichlorobenzyl)-1H-pyrazole-3-carbohydrazide can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in
Propiedades
Fórmula molecular |
C25H20Cl2N4O2 |
|---|---|
Peso molecular |
479.4g/mol |
Nombre IUPAC |
1-[(2,4-dichlorophenyl)methyl]-N-[(E)-(2-phenylmethoxyphenyl)methylideneamino]pyrazole-3-carboxamide |
InChI |
InChI=1S/C25H20Cl2N4O2/c26-21-11-10-20(22(27)14-21)16-31-13-12-23(30-31)25(32)29-28-15-19-8-4-5-9-24(19)33-17-18-6-2-1-3-7-18/h1-15H,16-17H2,(H,29,32)/b28-15+ |
Clave InChI |
LBSURSSKTAUJNG-RWPZCVJISA-N |
SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2C=NNC(=O)C3=NN(C=C3)CC4=C(C=C(C=C4)Cl)Cl |
SMILES isomérico |
C1=CC=C(C=C1)COC2=CC=CC=C2/C=N/NC(=O)C3=NN(C=C3)CC4=C(C=C(C=C4)Cl)Cl |
SMILES canónico |
C1=CC=C(C=C1)COC2=CC=CC=C2C=NNC(=O)C3=NN(C=C3)CC4=C(C=C(C=C4)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[1-(4-bromophenyl)ethylidene]-4-tert-butylbenzohydrazide](/img/structure/B448680.png)
![N'-(bicyclo[2.2.1]hept-2-ylmethylene)cyclopropanecarbohydrazide](/img/structure/B448681.png)

![N'-[1-(3,4-dimethylphenyl)ethylidene]-2-(4-methoxyphenyl)acetohydrazide](/img/structure/B448688.png)


![1,4-Bis[4-(4-chloro-2-methylphenoxy)butanoyl]piperazine](/img/structure/B448691.png)


![N,N'-bis[4-(diethylamino)phenyl]hexanediamide](/img/structure/B448698.png)




